Citalopram Carboxaldehyde

Beschreibung

Contextualization within Citalopram (B1669093) Research

Citalopram is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of depression and other mood disorders. drugbank.comnih.gov The synthesis and purification of citalopram are of significant interest to ensure the quality and safety of the final pharmaceutical product. Citalopram carboxaldehyde emerges as a pivotal molecule in several synthetic routes to citalopram. google.comgoogle.com

One patented process describes the conversion of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane into a Grignard reagent, which is then reacted with a substituted formamide (B127407) to yield this compound. google.com This aldehyde is subsequently transformed into citalopram through reactions involving an oxime or hydrazone intermediate. google.com Another synthetic approach involves a palladium-catalyzed oxyallylation to furnish an isobenzofuran (B1246724) intermediate, demonstrating the versatility of chemical pathways leading to and involving this compound. rsc.org

The study of impurities and degradation products is a critical aspect of pharmaceutical development. nih.govscielo.brnih.gov this compound can be present as a process-related impurity in the bulk drug substance. chemicalbook.com Therefore, robust analytical methods are required to detect and quantify its presence, ensuring that the final citalopram product meets stringent purity standards. nih.govnih.gov

Significance in Pharmaceutical Science and Toxicology

The significance of this compound extends into the realms of pharmaceutical science and toxicology. As a metabolite of citalopram, understanding its formation and fate within the body is crucial for a comprehensive understanding of the drug's pharmacokinetic profile. ontosight.airesearchgate.net The metabolism of citalopram primarily occurs in the liver and involves various enzymatic pathways, including those mediated by cytochrome P450 (CYP) enzymes such as CYP2C19 and CYP3A4, as well as monoamine oxidases. drugbank.comnih.gov While the primary metabolites are demethylated forms of citalopram, the formation of aldehyde derivatives is also a recognized metabolic step. researchgate.netpharmaceutical-journal.com

The development of sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), is paramount for the separation and identification of citalopram and its related substances, including this compound. nih.govscielo.brmiami.edutandfonline.com These methods are indispensable for quality control in manufacturing and for pharmacokinetic and toxicological studies in a research setting.

Structure

2D Structure

Eigenschaften

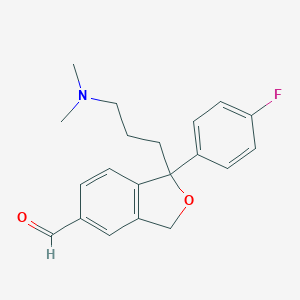

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCGIVYWGYYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432376 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227954-87-2 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Citalopram Metabolism and Biotransformation

Enzymatic Pathways of Formation

The creation of Citalopram (B1669093) Carboxaldehyde is not a single-step reaction but rather the result of a cascade involving several key enzymes. This process begins with the modification of citalopram's precursors and culminates in the formation of the aldehyde.

The direct formation of an aldehyde intermediate from citalopram's metabolites is primarily mediated by Monoamine Oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govdrugbank.comnih.gov These enzymes catalyze the oxidative deamination of citalopram's N-demethylated metabolites, such as desmethylcitalopram (B1219260) and didesmethylcitalopram, to form the corresponding aldehyde. nih.govhmdb.ca Studies have shown that both MAO-A and MAO-B are involved in this deamination process, which is considered a significant pathway in the biotransformation of citalopram and its demethylated metabolites. nih.govresearchgate.netnih.gov The formation of the subsequent citalopram propionic acid metabolite is largely dependent on this initial MAO-catalyzed step. nih.gov

Before MAO can act, the parent compound, citalopram, undergoes N-demethylation to form its primary metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). nih.govnih.gov This crucial initial step is catalyzed by the cytochrome P450 (CYP) enzyme system. In-vitro studies have identified CYP2C19 and CYP3A4 as the primary enzymes responsible for the first N-demethylation to desmethylcitalopram. pharmgkb.orgnih.govnih.gov CYP2D6 also contributes, but to a lesser extent. pharmgkb.orgnih.govnih.gov The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram is primarily mediated by CYP2D6. pharmgkb.orgnih.gov The activity of these CYP enzymes, particularly the highly polymorphic CYP2C19, can significantly influence the plasma concentrations of citalopram and its precursor metabolites. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of Citalopram and its Precursors

| Enzyme Family | Specific Enzyme | Primary Role in Citalopram Metabolism |

| Cytochrome P450 | CYP2C19 | Primary enzyme in N-demethylation of citalopram to desmethylcitalopram. nih.govnih.gov |

| CYP3A4 | Contributes to the N-demethylation of citalopram. nih.govontosight.ai | |

| CYP2D6 | Plays a minor role in the initial N-demethylation and a primary role in the second N-demethylation to didesmethylcitalopram. pharmgkb.orgnih.gov | |

| Monoamine Oxidase | MAO-A & MAO-B | Catalyze oxidative deamination of desmethylcitalopram and didesmethylcitalopram to form the aldehyde intermediate. drugbank.comnih.gov |

| Aldehyde Oxidase | AO | Oxidizes the Citalopram Carboxaldehyde intermediate to the inactive citalopram propionic acid metabolite. drugbank.comnih.govhmdb.ca |

While MAO is responsible for forming the aldehyde, Aldehyde Oxidase (AO) is also a key enzyme in the metabolic pathway of citalopram. drugbank.comnih.gov Its primary role, however, is not in the formation of this compound but in its immediate downstream transformation. nih.govhmdb.ca The involvement of aldehyde oxidase in the subsequent oxidation step is confirmed by studies showing that inhibitors of this enzyme, such as menadione, reduce the formation of the final propionic acid metabolite. nih.gov

Downstream Metabolic Transformations

Once formed, the reactive this compound is quickly converted into other, more stable compounds, ensuring it does not accumulate in the body.

The principal metabolic fate of this compound is rapid oxidation into its corresponding carboxylic acid derivative, known as citalopram propionic acid. pharmgkb.orgdrugbank.comnih.gov This reaction is efficiently catalyzed by aldehyde oxidase. nih.govhmdb.ca The resulting citalopram propionic acid is a major, but pharmacologically inactive, metabolite of citalopram that is found in plasma and urine. nih.govnih.gov This conversion is a critical detoxification step, transforming the reactive aldehyde into a stable acid that can be more easily eliminated. libretexts.org

Following oxidation to citalopram propionic acid, further metabolism can occur through conjugation reactions. These pathways increase the water solubility of the metabolite, facilitating its excretion from the body. While specific conjugation pathways for citalopram metabolites are not as extensively detailed as the primary oxidative steps, glucuronidation is a common conjugation reaction for carboxylic acid metabolites of many drugs. This process involves the attachment of glucuronic acid, rendering the metabolite more hydrophilic for renal elimination.

Metabolite Profiling Studies

Metabolite profiling studies have been crucial in elucidating the biotransformation pathways of citalopram. This compound, also referred to as Citalopram Aldehyde, is recognized as an intermediate metabolite in the oxidative deamination pathway that leads to the formation of citalopram propionic acid. drugbank.comnih.govhmdb.ca This process is distinct from the more extensively studied N-demethylation pathway which produces demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT). fda.gov

The formation of this compound from citalopram is catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govhmdb.ca Subsequently, the aldehyde is rapidly oxidized to the stable, inactive metabolite, citalopram propionic acid, a reaction likely facilitated by aldehyde oxidase. nih.govhmdb.canih.gov

In vitro studies using human liver preparations have been instrumental in identifying the enzymes involved in this deamination pathway. Research has shown that the formation of citalopram propionic acid, which proceeds via the carboxaldehyde intermediate, is dependent on MAO activity. nih.gov The use of specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline) significantly reduced the formation of the propionic acid metabolite, confirming the role of these enzymes in the initial deamination step that produces the aldehyde. nih.gov

Further investigations have explored this metabolic route in different biological matrices. Studies on rat and human brain preparations revealed that biotransformation of citalopram in the brain occurs primarily through monoamine oxidases, in contrast to the liver where cytochrome P450 (CYP) enzymes play a major role in N-demethylation. unil.ch While this compound is often transient and not directly quantified in many plasma-based studies, its existence is a necessary step in the pathway to the measured propionic acid derivative. hmdb.cahmdb.ca

A 2022 study screening for metabolites in edible plants even detected an oxidized form of citalopram that was proposed to be an aldehyde, highlighting the compound's relevance in broader metabolic investigations. jku.at The characterization of such metabolites is often accomplished using advanced analytical techniques like ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-TOF). researchgate.net

The table below summarizes findings from key in vitro studies that have characterized the enzymatic basis for the formation of this compound and its subsequent metabolite.

Table 1: Summary of In Vitro Metabolite Profiling Studies for the Citalopram Deamination Pathway

| Study Focus | Biological System | Key Substrates | Enzymes Identified for Deamination Pathway | Key Findings | Citations |

|---|---|---|---|---|---|

| Stereoselective Biotransformation | Human Liver Microsomes & Cytosol | rac-Citalopram, rac-DCIT, rac-DDCIT | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Aldehyde Oxidase | Formation of citalopram propionic acid (via the aldehyde intermediate) was inhibited by MAO-A and MAO-B specific inhibitors. | nih.gov |

| Cerebral Metabolism | Rat & Human Brain Mitochondria | Citalopram, S-Citalopram | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | Biotransformation in the brain primarily occurs via MAO, not CYP450 enzymes, producing citalopram propionic acid. | unil.ch |

Citalopram Carboxaldehyde As a Pharmaceutical Impurity and Degradation Product

Formation Mechanisms in Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. scielo.brnih.gov These studies expose the drug to stress conditions such as hydrolysis, light, oxidation, and heat to accelerate degradation. scielo.brpharmaresearchlibrary.org For citalopram (B1669093), these studies have revealed its susceptibility to various degradation pathways, leading to several identified impurities. scielo.brnih.govresearchgate.net

Hydrolytic Degradation

Hydrolytic degradation studies involve exposing the drug substance to acidic, basic, and neutral aqueous solutions. Citalopram has been found to be unstable under hydrolytic conditions, particularly in basic media. scielo.br The primary degradation pathway involves the hydrolysis of the nitrile group (-C≡N) on the phthalane ring system. scielo.brnih.govresearchgate.net This reaction typically proceeds through the formation of an amide intermediate, Citalopram Carboxamide, which can then be further hydrolyzed to the corresponding Citalopram Carboxylic Acid. scielo.brresearchgate.netnih.gov In one study, citalopram degraded almost completely to Citalopram Carboxamide when heated in a sodium hydroxide (B78521) solution. scielo.br While the nitrile group is the primary site of hydrolysis, current research from forced degradation studies does not prominently report the formation of Citalopram Carboxaldehyde as a direct product of this pathway.

Photolytic Degradation

Photostability testing exposes the drug to light sources to determine its potential for photodegradation. Citalopram is known to be unstable under photolytic conditions. scielo.brmdpi.com Studies using simulated sunlight have shown that citalopram degrades, with the process being significantly faster in natural waters containing substances like humic acid, which can act as photosensitizers. mdpi.comnih.gov The main degradation products identified from photolysis are N-desmethylcitalopram, resulting from N-demethylation, and Citalopram N-oxide, formed through N-oxygenation. nih.gov The formation of this compound has not been identified as a primary product in published photolytic degradation studies.

Oxidative Degradation

Oxidative degradation is assessed by exposing the drug to an oxidizing agent, such as hydrogen peroxide. scielo.br While Citalopram N-oxide is a known oxidative degradation product, the formation of this compound is most strongly suggested through the understanding of metabolic pathways. scielo.br In human metabolism, enzymes like monoamine oxidases and aldehyde oxidases (AOX) are involved in processing xenobiotics. wuxiapptec.comnih.gov AOX, in particular, catalyzes the oxidation of aldehydes into their corresponding carboxylic acids. wuxiapptec.com Aldehydes are frequently transient intermediates formed by other enzymes. wuxiapptec.com The metabolic pathway of citalopram to its propionic acid derivative is understood to involve these enzymes, which implies the existence of an aldehyde intermediate. Therefore, it is plausible that under specific oxidative conditions, this compound can form as a transient species that is subsequently oxidized to Citalopram Carboxylic Acid.

Impurity Profiling in Citalopram Drug Substance and Products

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulated product. For citalopram, a variety of process-related impurities and degradation products have been identified and are monitored to ensure quality. nih.govvenkatasailifesciences.com this compound is recognized as one of these impurities. venkatasailifesciences.comusbio.netchemicalbook.com Its presence, along with other related substances, is controlled within strict limits set by pharmacopoeial and regulatory guidelines. The comprehensive profiling of impurities is crucial for maintaining the safety and consistency of the final pharmaceutical product.

Table 2: Selected Impurities in Citalopram Drug Substance

| Impurity Name | Chemical Name | CAS Number |

| This compound | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | 227954-87-2 usbio.net |

| Citalopram Carboxamide | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carboxamide | 64372-56-1 scielo.br |

| Citalopram Carboxylic Acid | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic Acid | 440121-09-5 |

| Citalopram N-Oxide | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide | 411221-53-9 |

| This compound Oxime | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime | 227954-88-3 synthinkchemicals.com |

Characterization of Specific Aldehyde-Related Impurities

The definitive identification of any impurity requires thorough chemical characterization. This compound has been characterized and is available as a reference standard for analytical purposes. venkatasailifesciences.comglppharmastandards.com Its chemical identity is established by its specific structure and properties. The existence of related impurities, such as the corresponding oxime, further confirms the aldehyde's role as a potential intermediate or degradation product that can undergo further reactions. synthinkchemicals.com

Table 3: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | usbio.net |

| CAS Number | 227954-87-2 | usbio.netchemicalbook.com |

| Molecular Formula | C20H22FNO2 | usbio.net |

| Molecular Weight | 327.39 | usbio.net |

| Synonyms | Citalopram Impurity 56 | chemicalbook.com |

Association with Other Degradation Products (e.g., Carboxylic Acids)

This compound is chemically related to other degradation products of citalopram, most notably Citalopram Carboxylic Acid. The presence and formation of these impurities are of significant interest in the pharmaceutical industry to ensure the quality, stability, and safety of citalopram drug products. The transformation of the aldehyde to the carboxylic acid represents a key degradation pathway.

Research has shown that the degradation of citalopram can lead to a variety of related substances. Under forced degradation conditions, such as exposure to acidic, alkaline, oxidative, thermal, or photolytic stress, citalopram can break down into several impurities. nih.govtijer.orgscielo.br One of the primary degradation pathways involves the formation of a propionic acid derivative, which is understood to occur via an aldehyde intermediate. drugbank.comnih.gov

The metabolism of citalopram can also lead to the formation of an aldehyde, which is subsequently oxidized to the corresponding carboxylic acid. drugbank.comnih.gov Specifically, studies on the biotransformation of citalopram in activated sludge have identified the conversion of (S)/(R)-citalopram propionic aldehyde to (S)/(R)-citalopram propionic acid, illustrating a direct oxidative relationship between the two compounds. imperial.ac.uk This process is facilitated by enzymes such as aldehyde oxidase. drugbank.com

Forced degradation studies are instrumental in identifying potential degradation products that may form during the shelf-life of a drug product. In these studies, citalopram is subjected to harsh conditions to accelerate its decomposition. The resulting degradants are then identified and quantified. While this compound itself is an intermediate, its subsequent oxidation product, Citalopram Carboxylic Acid, is a commonly identified impurity under various stress conditions, particularly those involving hydrolysis and oxidation. scielo.brscholarsresearchlibrary.comresearchgate.net

The conditions under which these degradation products are formed can vary, influencing the profile of impurities present. For instance, carbon-rich conditions have been found to promote the production of less toxic degradation products, including the carboxylic acid derivative. nih.gov

The following table summarizes findings from degradation studies, highlighting the conditions leading to the formation of related degradation products.

| Degradation Condition | Degradation Products Observed | Reference |

| Hydrolytic Conditions | Citalopram Carboxamide, 3-hydroxycitalopram N-oxide | scielo.br |

| Photolytic Conditions | Citalopram N-oxide | scielo.br |

| Oxidative, Alkaline, Acidic | Various degradation products | scholarsresearchlibrary.com |

| Biodegradation (Activated Sludge) | (S)/(R)-citalopram propionic acid (from the corresponding aldehyde) | imperial.ac.uk |

| Metabolic (Enzymatic) | Citalopram propionic acid derivative (via aldehyde oxidase) | drugbank.comnih.gov |

The chemical relationship between this compound and Citalopram Carboxylic Acid is a classic example of aldehyde oxidation. This transformation is a common metabolic and chemical degradation pathway. The identification and control of both the aldehyde intermediate and the final carboxylic acid product are crucial for maintaining the purity and stability of citalopram formulations.

Synthetic Approaches and Methodologies Involving Citalopram Carboxaldehyde

Citalopram (B1669093) Carboxaldehyde as a Synthetic Intermediate

Citalopram Carboxaldehyde primarily serves as a penultimate precursor to Citalopram in various patented synthetic processes. One prominent method involves creating a Grignard reagent from 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane. google.comgoogle.com This organometallic intermediate is then reacted with a substituted formamide (B127407) to introduce the aldehyde group, yielding this compound. google.com This approach is advantageous as it avoids some of the harsher conditions or toxic reagents, like cuprous cyanide, used in other methods. google.com The aldehyde is then transformed into the final nitrile compound. google.com

An alternative strategy involves the oxidation of a 5-hydroxymethyl precursor. google.com In this pathway, the core isobenzofuran (B1246724) structure with a hydroxymethyl group at the 5-position is first synthesized, which is then oxidized to form this compound. google.com This highlights the versatility of the aldehyde as an accessible intermediate from different precursors.

Conversion Pathways to Citalopram and Analogues

The primary utility of this compound in synthesis is its direct convertibility to the Citalopram structure. This is chiefly accomplished through the transformation of the aldehyde's formyl group into a cyano group. justia.com

A well-documented pathway for converting this compound to Citalopram proceeds through an oxime intermediate. google.comwipo.int The process involves two main steps:

Oxime Formation : this compound is reacted with a reagent such as hydroxylamine (B1172632) (NH₂OH) or its salts. google.comgoogle.com This reaction converts the aldehyde (-CHO) into an oxime (-CH=NOH). google.com

Dehydration : The resulting oxime is then dehydrated to form the nitrile. google.com This is commonly achieved by heating the oxime with a dehydrating agent like acetic anhydride (B1165640) in a suitable organic solvent such as toluene. google.comgoogle.com

Patents describe that hydrazones can also be used as alternative intermediates in this conversion process. google.comwipo.int This method provides high yields without requiring drastic temperature conditions. google.com

| Step | Reactant | Reagent(s) | Intermediate/Product | Reference |

| 1 | 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane | Activated Magnesium, Substituted Formamide | This compound | google.com |

| 2 | This compound | NH₂OH (Hydroxylamine) | Citalopram Oxime | google.comgoogle.com |

| 3 | Citalopram Oxime | Acetic Anhydride, Heat | Citalopram | google.com |

The formation of the core 1,3-dihydroisobenzofuran ring is a critical step in Citalopram synthesis. In many synthetic designs, the ring closure precedes the formation or modification of the functional group at the 5-position. google.comgoogleapis.com

One method describes the ring closure of a (4-(cyano, alkoxycarbonyl or alkylaminocarbonyl)-2-hydroxymethylphenyl-(4-fluorophenyl) carbinol compound. google.com Another approach involves a diol intermediate, which undergoes dehydration using a strong acid like phosphoric acid to form the fused furan (B31954) ring of the phthalan (B41614) structure. google.comasianpubs.org In a specific process leading to the aldehyde, a 2,4-dihydroxymethyl-1-[1-(4-fluorophenyl)-1-hydroxy-1-methyl]benzene undergoes a ring-closure reaction to prepare 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde. google.com The subsequent step is the conversion of this 5-formyl compound into Citalopram. googleapis.com

Mechanistic Studies of Aldehyde-Forming Reactions in Citalopram Synthesis

The introduction of the aldehyde group into the Citalopram backbone is a mechanistically significant transformation. The most frequently cited method involves formylation via a Grignard reagent. google.comgoogle.com

The process begins with the reaction of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane (typically the bromo- derivative) with activated magnesium to form the corresponding Grignard reagent. google.com This creates a potent carbon-based nucleophile. This organomagnesium compound subsequently attacks the electrophilic carbon of a formamide, such as N,N-dimethylformamide (DMF). The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the final aldehyde, 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-phthalane-aldehyde. google.com

Mechanistic understanding has also been advanced by the development of modern catalytic methods. For instance, palladium-catalyzed heteroallylation reactions have been employed to construct the isobenzofuran ring system efficiently. rsc.org While a specific study using this method for Citalopram synthesis did not report aldehyde formation from alcohol oxidation, it highlights the ongoing exploration of novel catalytic pathways to access the core structure. rsc.org These advanced methods demonstrate the potential for more controlled and efficient syntheses, expanding the toolkit available for producing Citalopram and its key intermediates like this compound. rsc.org

Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Citalopram (B1669093) Carboxaldehyde from the active pharmaceutical ingredient (API), Citalopram, and other related substances. These techniques leverage differences in the physicochemical properties of the compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Citalopram and its impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is achieved based on the differential partitioning of the analytes between the two phases.

Several studies have developed and optimized RP-HPLC methods for the efficient separation of Citalopram and its degradation products. nih.gov These methods are validated for linearity, precision, accuracy, and robustness to ensure they are suitable for routine quality control. nih.gov Key parameters such as the pH of the mobile phase buffer, column temperature, and solvent composition are carefully optimized to achieve baseline separation of all relevant compounds. nih.govnih.gov

Forced degradation studies, performed under various stress conditions like acid/base hydrolysis, oxidation, and photolysis, are used to generate potential impurities, including Citalopram Carboxaldehyde. nih.govscielo.br The resulting mixture is then analyzed by a stability-indicating HPLC method to resolve the drug from its degradation products. scielo.br

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS 3V (250x4.6 mm, 5 µm) nih.gov | C8 Column scielo.br | RP-C18 Column tijer.org |

| Mobile Phase | 0.3% Diethylamine (B46881) (pH 4.7) and Methanol/Acetonitrile (B52724) (55:45 v/v) nih.gov | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) scielo.br | Acetonitrile and Phosphate (B84403) Buffer (pH 3.0) (20:80 v/v) tijer.org |

| Flow Rate | Gradient Elution nih.gov | 0.50 mL/min scielo.br | 1.0 mL/min tijer.org |

| Detection | Photodiode Array (PDA) at 225 nm nih.gov | UV Detector scielo.br | UV Detector at 239 nm tijer.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver faster analysis times and superior resolution. This enhanced separation efficiency is particularly valuable for analyzing complex mixtures containing multiple impurities. The UHPLC-Q-TOF (Quadrupole Time-of-Flight) technique has been successfully utilized for the identification of new metabolites of Citalopram, demonstrating its power in resolving and identifying structurally similar compounds within a single chromatographic run. researchgate.net This capability is directly applicable to the comprehensive profiling of process-related impurities and degradation products like this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another technique used for the analysis of antidepressants. While less common than HPLC for non-volatile or thermally labile impurities, GC-MS can be a powerful tool for certain compounds. The analysis of Citalopram has been performed using GC-MS, typically involving a capillary column such as an HP-5MS. This method is highly sensitive and selective, making it suitable for detecting trace-level impurities in various matrices.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates compounds based on their charge-to-mass ratio in an electric field. This high-efficiency separation technique is an excellent alternative to HPLC, especially for chiral separations and the analysis of charged impurities. While specific applications for this compound are not detailed in the reviewed literature, CE methods have been extensively developed for the enantioselective separation of Citalopram and its primary metabolites. These methods often employ chiral selectors, such as cyclodextrins, mixed with a background electrolyte to achieve separation. The established capability of CE in resolving closely related chiral and achiral compounds indicates its suitability for the impurity profiling of Citalopram raw materials.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural characterization of unknown impurities. When coupled with a chromatographic separation technique, it provides definitive identification by determining the mass-to-charge ratio (m/z) of the compound and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS^n)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying pharmaceutical impurities. semanticscholar.orgresearchgate.net After separation by HPLC or UHPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. miami.edu

For structural elucidation, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity. researchgate.net Further structural information is obtained using tandem mass spectrometry (MS/MS or MS^n), where the parent ion of the impurity is isolated and fragmented to produce a characteristic fragmentation pattern. scielo.brmiami.edu This pattern serves as a structural fingerprint, enabling the unambiguous identification of the compound. miami.edu For example, the characterization of Citalopram degradation products, such as Citalopram carboxamide and Citalopram N-oxide, has been successfully achieved using their mass fragmentation patterns. scielo.br

For quantitative analysis, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions, allowing for accurate quantification even at very low concentrations. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | LC-MS/MS with MRM researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode miami.edu |

| Citalopram Transition | m/z 325.3 → m/z 109.0 (Quantifier) researchgate.net |

| Citalopram Transition | m/z 325.3 → m/z 83.1 (Qualifier) researchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| Citalopram |

| This compound |

| Citalopram Carboxamide |

| Citalopram N-oxide |

| Desmethylcitalopram (B1219260) |

| Didemethylcitalopram (B1207907) |

| 3-hydroxycitalopram N-oxide |

| Acetonitrile |

| Methanol |

| Diethylamine |

| Ammonium Acetate |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Citalopram and its derivatives. In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would provide characteristic fragment ions, aiding in structural confirmation. While specific experimental data for this compound is not extensively reported, the fragmentation pattern can be predicted based on the known fragmentation of Citalopram and the chemical nature of the carboxaldehyde group. Key fragmentation pathways would likely involve:

Loss of the dimethylamino group: A neutral loss of (CH₃)₂NH (45 Da) is a common fragmentation for compounds containing this moiety.

Cleavage of the propyl chain: Fragmentation along the N-propyl chain would result in several characteristic ions.

Ring opening and rearrangements: The isobenzofuran (B1246724) ring system could undergo cleavage and rearrangement to produce diagnostic fragment ions.

Loss of CO: The aldehyde group can undergo a characteristic loss of carbon monoxide (28 Da).

A proposed fragmentation scheme for Citalopram at the MS2 stage has been described, which can serve as a basis for predicting the fragmentation of this compound. researchgate.net The structures of product ions can be further supported by high-resolution mass spectrometry techniques. nih.govresearchgate.net

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [M+H]⁺ | [M+H - (CH₃)₂NH]⁺ | 45 | M - 44 |

| [M+H]⁺ | [M+H - C₃H₇N(CH₃)₂]⁺ | 85 | M - 84 |

| [M+H]⁺ | [M+H - CO]⁺ | 28 | M - 27 |

Note: 'M' represents the exact mass of the this compound molecule. The predicted m/z values are based on the loss of the specified neutral fragments from the protonated molecule.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high mass accuracy and resolution. labcompare.comnih.gov This technique is invaluable for the unambiguous identification of compounds by providing elemental composition data for both precursor and product ions. tofwerk.comchromatographyonline.com

For this compound, Q-TOF MS would be employed to:

Determine the accurate mass of the protonated molecule, allowing for the calculation of its elemental formula with a high degree of confidence.

Obtain high-resolution fragmentation data in MS/MS mode, enabling the precise determination of the elemental composition of fragment ions, which further corroborates the proposed fragmentation pathways.

The high sensitivity and specificity of Q-TOF MS make it particularly suitable for detecting and identifying trace-level impurities like this compound in pharmaceutical samples. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the propyl chain, the dimethylamino group, and a distinct signal for the aldehydic proton.

Aldehydic Proton: A singlet or a narrowly split multiplet in the downfield region, typically between 9.5 and 10.5 ppm, is characteristic of an aldehydic proton. libretexts.org

Aromatic Protons: The protons on the fluorophenyl and isobenzofuran ring systems would appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns providing information about the substitution on the rings.

Aliphatic Protons: The protons of the N,N-dimethylpropyl group would appear in the upfield region of the spectrum. The N-methyl groups would likely be a singlet around 2.2-2.8 ppm, while the methylene protons of the propyl chain would show distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 190-200 ppm. libretexts.org

Aromatic Carbons: The carbons of the aromatic rings would appear in the region of 110-160 ppm.

Aliphatic Carbons: The carbons of the propyl chain and the dimethylamino group would resonate in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Functional Groups

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) |

| Aldehyde | ¹H | 9.5 - 10.5 |

| Aldehyde | ¹³C | 190 - 200 |

| Aromatic Rings | ¹H | 7.0 - 8.5 |

| Aromatic Rings | ¹³C | 110 - 160 |

| N-CH₃ | ¹H | 2.2 - 2.8 |

| N-CH₃ | ¹³C | ~45 |

| Propyl Chain (CH₂) | ¹H | 1.5 - 3.0 |

| Propyl Chain (CH₂) | ¹³C | 20 - 60 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups. Actual values may vary depending on the specific molecular environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

C=O Stretch: A strong absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. libretexts.orgpressbooks.pub

Aldehydic C-H Stretch: Two weak to medium absorption bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgpressbooks.pub The presence of these two bands is a strong indicator of an aldehyde group. wpmucdn.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the stretching vibrations of the C-H bonds on the aromatic rings.

Aliphatic C-H Stretch: Absorptions in the range of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the propyl and dimethylamino groups.

C-F Stretch: A strong absorption band, typically in the region of 1200-1250 cm⁻¹, would be indicative of the C-F bond in the fluorophenyl group.

C-O-C Stretch: The ether linkage in the isobenzofuran ring would show a characteristic stretching vibration, usually in the 1000-1300 cm⁻¹ region. udel.edu

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Fluoroaromatic (C-F) | Stretch | 1200 - 1250 | Strong |

| Ether (C-O-C) | Stretch | 1000 - 1300 | Medium to Strong |

Method Validation and Quantification Approaches

The quantification of this compound, as an impurity in Citalopram drug substance or product, requires the development and validation of a suitable analytical method. selectscience.net High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is the most common approach.

Method Validation Parameters: A robust analytical method for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quantification Approaches: For quantification, an external standard method using a certified reference standard of this compound would be ideal. In cases where a reference standard is not available, relative response factors (RRFs) can be established against the Citalopram API. Densitometric TLC methods have also been developed for the simultaneous analysis of Citalopram and its related substances. nih.gov

Interactive Data Table: Typical Acceptance Criteria for Method Validation of an Impurity Quantification Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (RSD) - Repeatability | ≤ 5.0% |

| Precision (RSD) - Intermediate Precision | ≤ 10.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Specificity | Peak purity and resolution from other components |

Enantiomeric Considerations

Stereochemistry of Citalopram (B1669093) and Related Aldehydes

Citalopram is a chiral molecule, possessing a single asymmetric center or stereocenter. nih.govchiralpedia.compharmaceutical-journal.com This chirality results from a carbon atom bonded to four different groups: a 4-fluorophenyl group, an N,N-dimethyl-3-aminopropyl group, a connection to the dihydrofuran ring system, and the rest of the fused ring structure. chiralpedia.compharmaceutical-journal.com Consequently, citalopram exists as a pair of enantiomers, which are non-superimposable mirror images of each other. eijppr.com These are designated as (S)-(+)-citalopram and (R)-(-)-citalopram. chiralpedia.comresearchgate.net

The selective serotonin-reuptake inhibitor (SSRI) activity is primarily associated with the (S)-enantiomer, also known as escitalopram, while the (R)-enantiomer is significantly less potent. nih.govchiralpedia.comresearchgate.net Commercially available citalopram is often a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers. nih.govkhanacademy.org

The metabolic conversion of citalopram to its corresponding aldehyde, Citalopram Carboxaldehyde, involves the modification of the cyano group (-C≡N) on the benzofuran (B130515) ring system. Crucially, this transformation does not affect the molecule's single chiral center. Therefore, the stereochemical integrity of the original enantiomer is preserved, and this compound also exists as (S)- and (R)-enantiomers. The study of these aldehyde derivatives is contingent on understanding the stereochemistry inherited from the parent citalopram molecule.

Enantioselective Formation and Metabolism

The formation and metabolism of citalopram's derivatives are subject to enantioselectivity, meaning that the two enantiomers are processed differently by the body's metabolic enzymes. Studies on citalopram and its primary demethylated metabolites have shown that the plasma concentrations of the (R)- and (S)-enantiomers can differ significantly after administration of the racemic mixture. nih.govnih.gov

Typically, a higher proportion of the (R)-citalopram enantiomer is found in plasma, indicating that the (S)-enantiomer may be metabolized or cleared more rapidly. nih.gov For instance, pharmacokinetic studies have reported S/R area under the curve (AUC) ratios for citalopram to be well below 1.0 in both humans and rats, signifying a prevalence of the R-form. nih.gov This stereoselective metabolism is primarily handled by cytochrome P450 enzymes, such as CYP2C19 and CYP2D6. nih.gov

While specific data on the enantioselective formation of this compound is not extensively detailed, the established enantioselectivity in the metabolic pathways of citalopram strongly suggests that the formation of its aldehyde derivative would also be a stereoselective process. The rate of formation for (S)-Citalopram Carboxaldehyde and (R)-Citalopram Carboxaldehyde would likely differ, reflecting the enzymatic preference for one enantiomer of the parent drug over the other.

Chiral Separation Methodologies for Aldehyde Derivatives

The analysis and isolation of the enantiomers of citalopram and its derivatives, including the carboxaldehyde, rely on chiral separation techniques. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective approach. nih.govresearchgate.net These methods are essential for determining the enantiomeric purity of bulk drugs and for studying the pharmacokinetics of individual enantiomers. researchgate.net

Chiral stationary phases (CSPs) are materials designed to interact differently with each enantiomer of a chiral compound, leading to their separation. eijppr.com For citalopram and its analogues, polysaccharide, cyclodextrin, and macrocyclic glycopeptide-based CSPs have proven highly effective. nih.govmdpi.commdpi.com

Cyclodextrin-Based CSPs: These phases utilize cyclodextrins, which are cyclic oligosaccharides that create a chiral cavity. mdpi.com Enantiomers are separated based on the differential stability of the inclusion complexes they form with the cyclodextrin. mdpi.com Various derivatized cyclodextrins, such as acetylated β-cyclodextrin and sulfated β-cyclodextrin, have been successfully used for the separation of citalopram enantiomers and related compounds. researchgate.netnih.gov Sulfated β-cyclodextrin, in particular, has been noted for its broad selectivity for citalopram analogues in capillary electrophoresis. nih.gov

Glycopeptide-Based CSPs: Macrocyclic glycopeptides (or antibiotics), such as teicoplanin, are another powerful class of chiral selectors. nih.govu-szeged.hu These large, complex molecules offer multiple sites for chiral recognition, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov They are highly versatile and can be operated in different chromatographic modes (e.g., reversed-phase, polar ionic), making them suitable for separating a wide range of compounds, including amino acids and their derivatives, which share structural motifs with citalopram. nih.govu-szeged.hu Columns like the Chirobiotic V, which is based on teicoplanin, have been used for the enantiomeric separation of citalopram. nih.gov

The table below summarizes some CSPs used for the separation of citalopram and its analogues, which are applicable to its aldehyde derivatives.

| Chiral Stationary Phase (CSP) Type | Specific Example | Application Notes |

| Polysaccharide-Based | Chiralcel OD-H, Lux Cellulose-1 | Widely used for citalopram; separation achieved in normal-phase and reversed-phase modes. researchgate.netmdpi.com |

| Cyclodextrin-Based | Acetylated β-cyclodextrin | Effective for separating citalopram and its demethylated metabolites. diva-portal.org |

| Cyclodextrin-Based | Sulfated β-cyclodextrin | Shows broad selectivity for numerous citalopram analogues. nih.gov |

| Glycopeptide-Based | Chirobiotic V (Teicoplanin) | Used for enantiomeric analysis of citalopram. nih.gov |

Achieving optimal resolution between enantiomers requires the careful optimization of several chromatographic parameters. chromatographyonline.com The selectivity of a chiral separation can be fine-tuned by adjusting the mobile phase composition, column temperature, and buffer properties. diva-portal.orgchromatographyonline.com

Mobile Phase Composition: The choice of organic modifier (e.g., methanol, acetonitrile (B52724), isopropanol), its concentration, and the presence of additives are critical. mdpi.comdiva-portal.org For instance, in polysaccharide-based separations, the type and amount of alcohol in the mobile phase can significantly impact resolution. researchgate.net The addition of small amounts of an acid (like trifluoroacetic acid) or a base (like diethylamine (B46881) or triethylamine) can improve peak shape and selectivity by controlling the ionization state of the analyte. researchgate.netmdpi.com

Buffer pH and Concentration: In reversed-phase or polar ionic modes, the pH and concentration of the buffer can influence the retention and interaction of the analytes with the stationary phase. researchgate.netdiva-portal.org Response-surface modeling has been used to study these effects, revealing that conditions optimal for selectivity within an enantiomer pair may differ from those that are best for separating different compounds (e.g., parent drug from metabolite). diva-portal.org

Column Temperature: Temperature affects the thermodynamics of the interactions between the analyte and the chiral stationary phase. researchgate.netresearchgate.net Varying the column temperature can alter retention times and, in some cases, improve or even reverse the elution order of enantiomers. chromatographyonline.com Thermodynamic analysis can reveal whether a separation is enthalpy-driven or entropy-driven. mdpi.com

A systematic screening process across different columns and mobile phase conditions is often necessary to identify the ideal conditions for separating a new chiral compound or a set of related derivatives like this compound. chromatographyonline.com

Regulatory and Quality Control Aspects

Impurity Thresholds and Specifications

The control of impurities in new drug substances is governed by harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org Specifically, the ICH Q3A(R2) guideline provides a framework for establishing acceptance criteria for impurities. medcraveonline.comscribd.com These guidelines define three key thresholds based on the maximum daily dose of the drug substance. pda.org

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be confirmed.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies.

While pharmacopoeial monographs for Citalopram (B1669093) in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several "specified" impurities, Citalopram Carboxaldehyde is not typically listed as one of them. uspnf.comedqm.eu Therefore, it is generally controlled as an "unspecified" impurity. For any individual unspecified impurity, the typical limit is not more than (NMT) 0.10%. scribd.com Adherence to these thresholds ensures that patient exposure to potentially harmful substances is minimized.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Guidelines for Impurity Profiling (e.g., FDA, Pharmacopoeial)

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and pharmacopoeial bodies such as the USP and EP establish the guidelines for impurity profiling. synthinkchemicals.comcrubarjamaica.comeuropa.eu These guidelines, which are built upon the ICH framework, mandate that manufacturers develop a thorough understanding of the impurity profile for their API. fda.govnih.gov

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. fda.gov For Citalopram, this involves:

Characterizing impurities that arise from the synthetic route, such as this compound.

Identifying degradation products that can form during storage or under stress conditions (e.g., exposure to heat, light, or humidity). scielo.br

Developing and validating analytical procedures suitable for detecting and quantifying these impurities. nih.gov

The FDA requires this information as part of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) to demonstrate that the manufacturing process is well-controlled and that the drug substance meets the required standards of purity and quality. crubarjamaica.com

Use as Reference Standards for Analytical Method Validation

The accurate detection and quantification of this compound rely on the availability of a highly purified and well-characterized reference standard of the compound itself. synthinkchemicals.comsynzeal.com These reference standards are critical for the validation of analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). nih.govmdpi.comresearchgate.net

Analytical method validation, as per ICH Q2(R1) guidelines, ensures that the chosen method is fit for its purpose. In the context of impurity testing, a this compound reference standard is used to:

Confirm Specificity: Demonstrate that the analytical method can clearly separate the impurity peak from the main Citalopram peak and other related substances.

Determine Linearity and Range: Establish a linear relationship between the concentration of the impurity and the analytical response.

Establish Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified. tijer.orgrjptonline.org

Assess Accuracy and Precision: Verify that the method provides accurate and repeatable results.

Suppliers of pharmaceutical standards offer this compound for this purpose, often with a comprehensive Certificate of Analysis detailing its identity and purity. glppharmastandards.com

Risk Assessment of Aldehyde Impurities in Pharmaceutical Manufacturing

The control of impurities is fundamentally a risk-based process, guided by the principles outlined in ICH Q9, Quality Risk Management. europa.euideagen.comqualio.com Aldehyde impurities, such as this compound, warrant particular attention due to the inherent reactivity of the aldehyde functional group. brieflands.com

The primary risks associated with aldehyde impurities include:

High Reactivity: Aldehydes are electrophilic and can react with nucleophiles. acs.orgacs.org This reactivity can lead to the formation of new, uncharacterized degradation products through interactions with the API, excipients, or even other impurities. nih.gov

Potential for Toxicity: Due to their ability to react with biological macromolecules like proteins and DNA, some aldehydes are known to have toxic, mutagenic, or carcinogenic potential. nih.govmdpi.com A thorough toxicological assessment is often required if the impurity exceeds qualification thresholds. protheragen.ai

Impact on Product Stability: The presence of a reactive impurity can compromise the stability and shelf-life of the final drug product.

A quality risk management approach involves identifying potential sources of this compound in the manufacturing process, evaluating the risk it poses to product quality and patient safety, and implementing control strategies to mitigate that risk to an acceptable level. caiready.comfda.govgrace.com This ensures that the final pharmaceutical product is not only effective but also consistently safe.

Environmental Fate and Degradation Studies

Degradation in Aqueous Environments

Direct studies on the degradation of Citalopram (B1669093) Carboxaldehyde in various aqueous environments are not extensively documented in scientific literature. However, its stability and degradation can be inferred from the behavior of its parent compound, citalopram, and its subsequent transformation product, citalopram carboxylic acid.

Citalopram itself is relatively stable in aqueous solutions, particularly at neutral and acidic pH. nih.govresearchgate.net However, it can undergo photodegradation under simulated sunlight, especially in alkaline conditions (pH 9) and in the presence of humic acids, which act as photosensitizers. nih.govresearchgate.net The primary photodegradation products of citalopram are typically N-desmethylcitalopram and citalopram N-oxide. nih.gov

Given that Citalopram Carboxaldehyde is an intermediate in a biological degradation pathway, its persistence in aqueous environments is expected to be low. Aldehydes are generally more reactive than their parent compounds and can be susceptible to oxidation, reduction, and further microbial degradation. It is hypothesized that in an aqueous environmental matrix, this compound would be readily oxidized to the more stable Citalopram Carboxylic Acid, especially in the presence of microbial activity.

Table 1: Inferred Degradation Behavior of this compound in Aqueous Environments

| Environmental Factor | Inferred Impact on this compound | Supporting Evidence/Rationale |

|---|---|---|

| Hydrolysis | Likely to be stable to hydrolysis under typical environmental pH ranges. | General stability of similar organic molecules. |

| Photodegradation | Potential for degradation, but likely a minor pathway compared to biotransformation. | Aldehyde functional groups can be susceptible to photochemical reactions. |

| Oxidation | Expected to be a primary degradation pathway, leading to the formation of Citalopram Carboxylic Acid. | Aldehydes are readily oxidized to carboxylic acids. |

| Biodegradation | Considered the main pathway for its transformation in microbially active environments. | Its role as an intermediate in the biotransformation of citalopram. |

Biotransformation in Wastewater Treatment Systems

The formation of this compound is primarily associated with the biotransformation of citalopram in wastewater treatment plants (WWTPs). Activated sludge processes, which are rich in microbial communities, are key environments where the degradation of pharmaceuticals like citalopram occurs. nih.gov

Studies have identified several transformation products of citalopram in activated sludge, including citalopram amide and citalopram carboxylic acid. nih.govau.dk The formation of citalopram carboxylic acid is a significant pathway, and it is proposed that this occurs through the hydrolysis of the nitrile group of citalopram, which likely proceeds via a citalopram amide intermediate, or through the oxidation of a transient aldehyde.

One proposed pathway involves the deamination of citalopram or its demethylated metabolites, which would result in the formation of an aldehyde intermediate, this compound. This aldehyde is then rapidly oxidized by microbial enzymes, such as aldehyde oxidase, to form the corresponding carboxylic acid. researchgate.net The presence of carbon sources can influence these transformation pathways; for instance, carbon-rich conditions have been shown to favor the production of the less toxic carboxylic acid. researchgate.net

Transformation Products and Pathways in Environmental Matrices

The primary transformation product of this compound in environmental matrices is Citalopram Carboxylic Acid. This conversion is a key step in the detoxification pathway of citalopram, as the carboxylic acid is generally considered to be less toxic than the parent compound and other intermediates. researchgate.net

Formation: Citalopram undergoes deamination, where the amine group is removed, leading to the formation of this compound.

Oxidation: The newly formed this compound is quickly oxidized by microbial enzymes.

Final Product: This oxidation results in the formation of Citalopram Carboxylic Acid.

Another significant pathway for the formation of Citalopram Carboxylic Acid is through the hydrolysis of the nitrile group of citalopram to citalopram amide, which is then further hydrolyzed to the carboxylic acid. au.dk It is plausible that both pathways contribute to the formation of Citalopram Carboxylic Acid in complex environmental systems like wastewater treatment plants.

Table 2: Proposed Transformation Pathway Involving this compound

| Precursor Compound | Intermediate Compound | Final Transformation Product | Environmental Matrix |

|---|---|---|---|

| Citalopram | This compound | Citalopram Carboxylic Acid | Activated Sludge / Wastewater |

Future Research Directions

Advanced Mechanistic Investigations

The formation of Citalopram (B1669093) Carboxaldehyde is primarily understood as a metabolic step and a potential outcome of synthetic processes. However, the precise mechanisms are not fully elucidated. Future research should focus on in-depth mechanistic studies to clarify its formation pathways.

In the context of metabolism, Citalopram is known to be processed by hepatic cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2D6) and subsequently by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase. nih.gov These enzymes are believed to facilitate the oxidative deamination of the Citalopram side chain, leading to the formation of an unstable aldehyde intermediate—Citalopram Carboxaldehyde—which is then rapidly oxidized to the more stable Citalopram Propionic Acid metabolite. drugbank.comnih.gov

Advanced investigations should employ techniques such as:

Isotope Labeling Studies: Using deuterated or ¹³C-labeled Citalopram to trace the metabolic fate of the side chain, confirming the transient existence and transformation of the carboxaldehyde intermediate.

Recombinant Enzyme Assays: Utilizing purified recombinant MAO and aldehyde oxidase enzymes to study the kinetics and specific contributions of each enzyme to the formation and oxidation of the aldehyde.

Computational Modeling: Applying quantum mechanics and molecular dynamics simulations to model the enzyme-substrate interactions and predict the transition states involved in the aldehyde's formation and subsequent conversion.

Understanding these mechanisms is crucial for predicting potential drug-drug interactions that could affect the metabolic rate of Citalopram and the transient concentration of this reactive aldehyde species.

Development of Novel Analytical Methodologies

The detection and quantification of a transient and potentially reactive species like this compound in bulk drug substances or biological matrices present a significant analytical challenge. While standard High-Performance Liquid Chromatography (HPLC) methods are well-established for Citalopram and its major, stable impurities, specific methodologies for the carboxaldehyde are needed. nih.govtijer.org

Future research should focus on developing sensitive and specific stability-indicating analytical methods. Key areas for development include:

Advanced Chromatographic Techniques: Research into Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer the required sensitivity and selectivity to detect trace amounts of the aldehyde. researchgate.net

Derivatization Strategies: Given the high reactivity of the aldehyde functional group, pre-column or on-column derivatization can be explored. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable, colored, and UV-active hydrazones, significantly enhancing detection by UV-Vis or photodiode array (PDA) detectors. nih.gov

Method Validation: Any new method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines, establishing its specificity, linearity, accuracy, precision, and robustness for the intended application, whether for quality control in manufacturing or for metabolic studies. tijer.org

The table below summarizes existing HPLC methodologies for Citalopram and its related compounds, which can serve as a foundation for developing methods specific to the carboxaldehyde derivative.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Inertsil ODS 3V (250x4.6 mm, 5 µm) | 0.3% diethylamine (B46881) (pH 4.7) and methanol/acetonitrile (B52724) (55:45 v/v) in a gradient mode | PDA at 225 nm | Separation of Citalopram and process-related impurities in bulk drugs. | nih.gov |

| RP-HPLC | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Acetonitrile: phosphate (B84403) buffer (pH 3.0) (20:80 v/v) | UV at 239 nm | Stability-indicating assay for Citalopram API. | tijer.org |

| RP-HPLC | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Acetate buffer (pH 4.5) and acetonitrile (65:35 v/v) | UV at 240 nm | Estimation of Citalopram in tablet dosage forms. | researchgate.net |

| HPLC | Chirobiotic V column | Not specified | Fluorescence | Separation of Citalopram enantiomers and its demethylated metabolites in human plasma. | nih.gov |

Comprehensive Enantiomeric Studies of Carboxaldehyde Derivatives

Citalopram is a chiral molecule, and its therapeutic effect is primarily attributed to the S-(+)-enantiomer (Escitalopram). pharmaceutical-journal.com The metabolism of Citalopram is stereoselective, with enzymes preferentially metabolizing the S-enantiomer. nih.govnih.gov This stereoselectivity underscores the importance of studying the enantiomeric properties of its metabolites and impurities.

Assuming this compound retains the chiral center of the parent molecule, it would exist as two enantiomers, (S)- and (R)-Citalopram Carboxaldehyde. Future research must extend enantiomeric analysis to this aldehyde derivative. The objectives of these studies would be to:

Develop Enantioselective Analytical Methods: Building on existing chiral separation techniques for Citalopram, methods must be developed to resolve the (S)- and (R)-enantiomers of the carboxaldehyde. nih.govnih.gov This would likely involve chiral HPLC columns (e.g., polysaccharide-based or protein-based stationary phases) or chiral mobile phase additives. nih.gov

Investigate Stereoselective Formation: Determine whether the formation of the carboxaldehyde from racemic Citalopram is stereoselective. This would involve quantifying the ratio of (S)- to (R)-carboxaldehyde formed in in-vitro metabolic systems.

Assess Toxicological Profiles: Evaluate the potential toxicological differences between the two enantiomers. Given that the aldehyde functional group can be reactive, it is critical to ascertain if one enantiomer poses a greater risk, for example, through covalent binding to proteins.

Such studies are essential for a complete understanding of the pharmacological and toxicological profile of Citalopram and its derivatives.

Mitigation Strategies for Aldehyde Impurities in Pharmaceutical Manufacturing

The presence of impurities, particularly reactive ones like aldehydes, in active pharmaceutical ingredients (APIs) is a major concern for drug quality and safety. synthinkchemicals.com this compound can potentially arise as a process-related impurity during the synthesis of Citalopram or as a degradant during storage.

Future research should focus on robust mitigation strategies, including:

Synthetic Route Optimization: Investigating synthetic pathways that minimize the formation of aldehyde impurities. This could involve selecting alternative reagents or intermediates that are less prone to side reactions leading to aldehyde formation. Process patents often describe improved methods aimed at increasing purity. google.comgoogle.com

Control of Process Parameters: Systematically studying the impact of reaction conditions such as temperature, pH, solvent, and exposure to oxidizing agents on the formation of the carboxaldehyde. This allows for the definition of a robust design space where impurity formation is minimized.

Advanced Purification Techniques: Developing more effective purification methods to remove any formed aldehyde impurity from the final API. This may include techniques like preparative chromatography or the use of scavenger resins that selectively react with and remove aldehydes.

Forced Degradation Studies: Performing comprehensive forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) to understand the potential for Citalopram to degrade into its carboxaldehyde derivative. nih.gov This information is vital for establishing appropriate storage conditions and shelf-life for the drug product.

By proactively addressing the formation and removal of this compound, pharmaceutical manufacturers can ensure the consistent production of high-purity Citalopram, meeting stringent regulatory standards. synthinkchemicals.com

Q & A

Q. What risk-mitigation protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Adopt ISO 9001-compliant SOPs for handling reactive aldehydes, including fume hood use, personal protective equipment (PPE), and emergency response drills for spills. Preclinical toxicity data (LD₅₀, NOAEL) must inform institutional biosafety committee (IBC) approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.